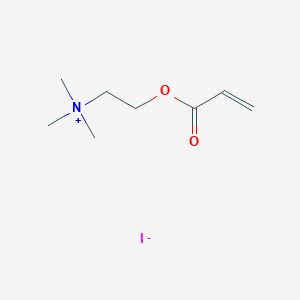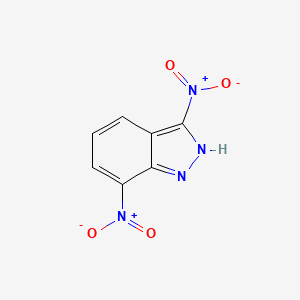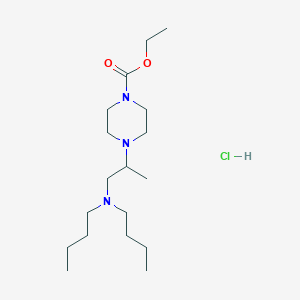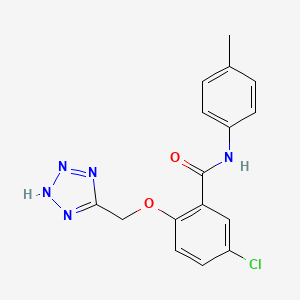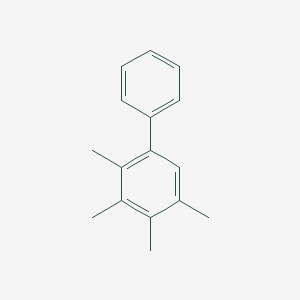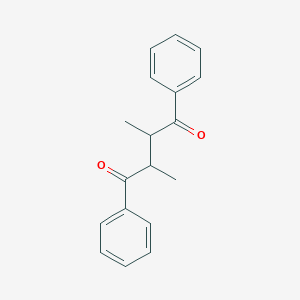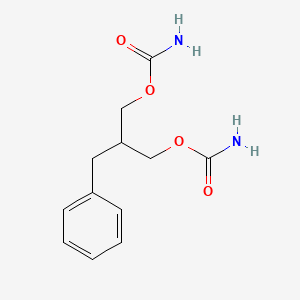
1,3-Propanediol, 2-benzyl-, dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-benzyl-, dicarbamate is a chemical compound with the molecular formula C12H16N2O4. It is known for its unique structure, which includes a benzyl group attached to the 1,3-propanediol backbone, and two carbamate groups.
Méthodes De Préparation
The synthesis of 1,3-Propanediol, 2-benzyl-, dicarbamate typically involves the reaction of 1,3-propanediol with benzyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate groups. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
1,3-Propanediol, 2-benzyl-, dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce amines .
Applications De Recherche Scientifique
1,3-Propanediol, 2-benzyl-, dicarbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-benzyl-, dicarbamate involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. For example, its derivatives have been shown to interact with GABA receptors, contributing to their anticonvulsant properties .
Comparaison Avec Des Composés Similaires
1,3-Propanediol, 2-benzyl-, dicarbamate can be compared with other similar compounds, such as:
1,3-Propanediol, 2-phenyl-, dicarbamate: This compound has a phenyl group instead of a benzyl group, which can influence its chemical reactivity and biological activity.
1,3-Propanediol, 2-methyl-, dicarbamate: The presence of a methyl group instead of a benzyl group results in different physical and chemical properties.
Propriétés
Numéro CAS |
25480-67-5 |
|---|---|
Formule moléculaire |
C12H16N2O4 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
(2-benzyl-3-carbamoyloxypropyl) carbamate |
InChI |
InChI=1S/C12H16N2O4/c13-11(15)17-7-10(8-18-12(14)16)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,15)(H2,14,16) |
Clé InChI |
DAMWBEZPZUAGIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(COC(=O)N)COC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


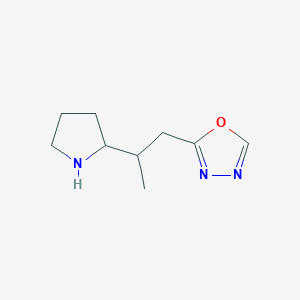
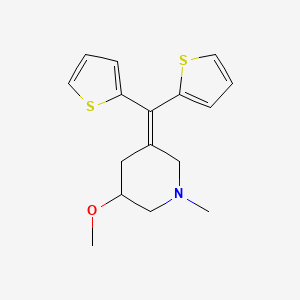
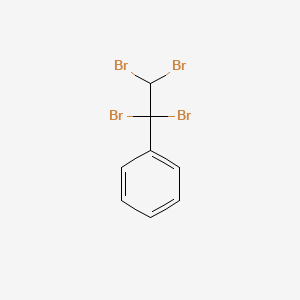
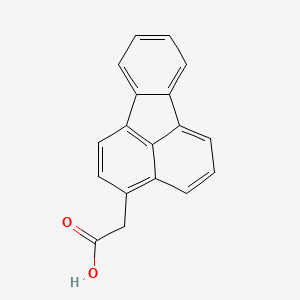
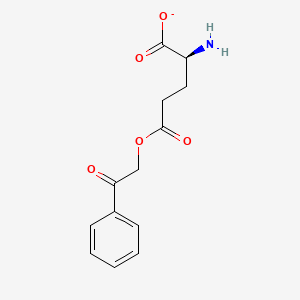
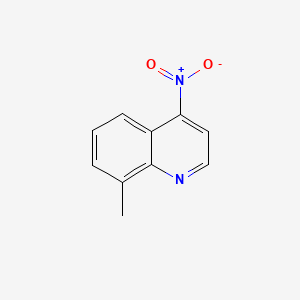
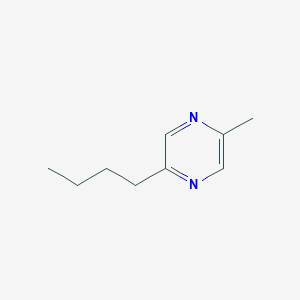
![Benzene, 1,1'-[methylenebis(telluro)]bis[4-methoxy-](/img/structure/B14691058.png)
